molecular formula C8H8ClFO B2724058 (2-Chloro-4-fluoro-5-methylphenyl)methanol CAS No. 1536543-76-6

(2-Chloro-4-fluoro-5-methylphenyl)methanol

Cat. No. B2724058
CAS RN: 1536543-76-6
M. Wt: 174.6
InChI Key: NAGXSVRJVFABPA-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The specific chemical reactions involving “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .

Scientific Research Applications

Synthesis and Catalysis

(2-Chloro-4-fluoro-5-methylphenyl)methanol is involved in innovative synthetic routes, demonstrating the utility in organic chemistry for constructing complex molecular architectures. For example, its derivatives have been synthesized through palladium-catalyzed C-H halogenation reactions, showing advantages such as milder reaction conditions, higher yields, better selectivity, and high chemical diversity compared to traditional methods (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). Additionally, its role in the kinetics of La3+-promoted methanolysis of S-aryl methylphosphonothioates highlights its potential in developing decontamination methodologies for toxic byproducts (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Chemical Rearrangements and Syntheses

The compound also finds application in the rearrangement processes to create novel methanopyrrolidine alcohols and fluorides, showcasing its versatility in organic synthesis. These processes are facilitated by agents like Selectfluor and Deoxo-Fluor, enabling the preparation of structurally diverse compounds (Grant R Krow et al., 2004).

Crystallography and Material Science

In material science, the detailed crystal structure analysis of derivatives related to (2-Chloro-4-fluoro-5-methylphenyl)methanol, such as nuarimol, provides insights into molecular interactions and assembly. The study on nuarimol shows how hydrogen bonding and π-interactions contribute to the stability and formation of crystal networks, which is crucial for the development of materials and drugs (Gihaeng Kang et al., 2015).

Methanolysis and Environmental Applications

The kinetics of methanolysis reactions involving (2-Chloro-4-fluoro-5-methylphenyl)methanol derivatives underline their significance in environmental chemistry, particularly in strategies for the decontamination of hazardous substances. The La3+-catalyzed methanolysis study indicates a promising pathway for breaking down toxic organophosphorus compounds efficiently (Basab B. Dhar, D. Edwards, & R. S. Brown, 2011).

Safety and Hazards

The safety and hazards associated with “(2-Chloro-4-fluoro-5-methylphenyl)methanol” are not well-documented in the available literature .

properties

IUPAC Name

(2-chloro-4-fluoro-5-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-5-2-6(4-11)7(9)3-8(5)10/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAGXSVRJVFABPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)Cl)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-fluoro-5-methylphenyl)methanol

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